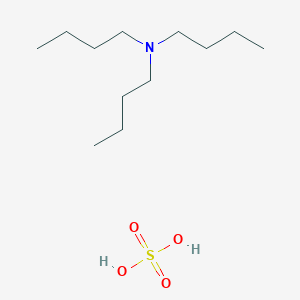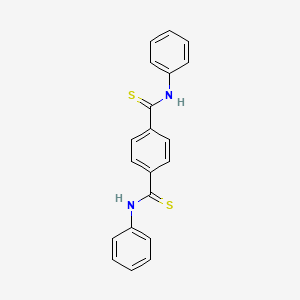
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is a synthetic peptide compound with a molecular formula of C22H24N6O5. It is known for its role as an impurity in the synthesis of certain pharmaceutical drugs, particularly those used to treat conditions like central precocious puberty and endometriosis . This compound is part of a class of peptides that have significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the histidine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders and certain cancers.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence the release of hormones by interacting with receptors in the hypothalamus and pituitary gland .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxo-L-prolyl-L-histidyl-L-proline
- 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-benzyl-D-histidyl-L-leucylarginyl-N-ethyl-L-prolinamide
Uniqueness
5-Oxo-L-prolyl-L-histidyl-(4R)-4-hydroxy-L-prolinamide is unique due to its specific sequence and structural features, which confer distinct biological activities. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it valuable for targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
60548-57-4 |
|---|---|
Molekularformel |
C16H22N6O5 |
Molekulargewicht |
378.38 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxy-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O5/c17-14(25)12-4-9(23)6-22(12)16(27)11(3-8-5-18-7-19-8)21-15(26)10-1-2-13(24)20-10/h5,7,9-12,23H,1-4,6H2,(H2,17,25)(H,18,19)(H,20,24)(H,21,26)/t9-,10+,11+,12+/m1/s1 |
InChI-Schlüssel |
TYJPWOHEKZWVJM-RHYQMDGZSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)



![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)




